N-phenyl-4-(4-propylphenoxy)butanamide

Description

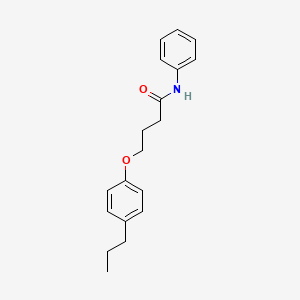

N-Phenyl-4-(4-propylphenoxy)butanamide is a synthetic butanamide derivative characterized by a central butanamide backbone substituted with a phenyl group at the nitrogen atom and a 4-propylphenoxy moiety at the 4-position. The propylphenoxy group likely enhances lipophilicity and target binding, while the phenyl group contributes to π-π stacking interactions with enzyme active sites .

Properties

IUPAC Name |

N-phenyl-4-(4-propylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-7-16-11-13-18(14-12-16)22-15-6-10-19(21)20-17-8-4-3-5-9-17/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCABRJITXSGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(4-propylphenoxy)butanamide typically involves the reaction of 4-propylphenol with 4-bromobutanoyl chloride to form an intermediate, which is then reacted with aniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(4-propylphenoxy)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

Medicinal Chemistry

N-phenyl-4-(4-propylphenoxy)butanamide exhibits significant promise as a therapeutic agent due to its ability to act as a selective antagonist of leukotriene B4. This property makes it particularly relevant in the treatment of inflammatory and allergic disorders, including asthma. The compound's structure allows it to interfere with leukotriene signaling pathways, which are known to be mediators in inflammatory responses .

Therapeutic Applications

- Asthma Treatment : The compound's role as a leukotriene antagonist suggests its potential use in managing asthma symptoms by reducing bronchoconstriction and inflammation .

- Anti-inflammatory Effects : Research indicates that this compound can mitigate inflammation, making it a candidate for developing new anti-inflammatory drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the phenyl groups and the butanamide backbone can significantly affect the compound's biological activity.

Key Findings from SAR Studies

- Variations in the alkyl chain length and branching can influence the compound's potency as a leukotriene antagonist.

- Substituents on the aromatic rings can enhance or diminish anti-inflammatory effects, indicating a need for careful design in drug development .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of this compound.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are essential for determining its viability as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

Safety Considerations

Mechanism of Action

The mechanism of action of N-phenyl-4-(4-propylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and propyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-phenyl-4-(4-propylphenoxy)butanamide and its analogs:

Key Observations :

Substituent Impact on Activity: PDE5 Inhibition: Compounds with aromatic substituents (e.g., phenyl, pyridinyl) and phenoxy groups exhibit PDE5 inhibitory activity, as seen in analogs like 2-aminothiazole derivatives . The 4-propylphenoxy group in the target compound may mimic sildenafil’s benzodioxol moiety, facilitating enzyme binding . Protease Selectivity: Bulky tert-pentyl or dichlorophenoxy groups (e.g., in and analogs) may reduce solubility but enhance selectivity for hydrophobic enzyme pockets. In contrast, IcatC’s cyano and methylpiperazinyl groups optimize cathepsin C inhibition via covalent interactions .

Molecular Weight and Lipophilicity: The target compound’s estimated molecular weight (~325.4) positions it within the optimal range for oral bioavailability (<500 Da). Analogs with higher weights (e.g., 529.1 in ) may face pharmacokinetic challenges .

Stereochemical Considerations :

- Chiral analogs (e.g., IcatC in ) demonstrate the critical role of stereochemistry in potency. The target compound’s lack of chiral centers may simplify synthesis but limit selectivity .

Research Findings and Mechanistic Insights

- PDE5 Inhibition: Analogs like 3-oxo-N-(thiazol-2-yl)butanamide () achieve 100% PDE5 inhibition via docking poses resembling sildenafil. The target compound’s propylphenoxy group may similarly occupy hydrophobic PDE5 subpockets .

- Anti-Inflammatory Potential: IcatC’s inhibition of cathepsin C (a neutrophil protease activator) highlights the therapeutic relevance of butanamide derivatives in inflammatory diseases. The target compound’s phenoxy group may interfere with protease-substrate interactions .

- Structural Limitations: and analogs with bulky tert-pentyl or dichlorophenoxy groups show reduced aqueous solubility, suggesting that the target compound’s propyl group balances lipophilicity and solubility .

Biological Activity

N-phenyl-4-(4-propylphenoxy)butanamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores the compound's biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a phenyl group linked to a butanamide chain that incorporates a propyl-substituted phenoxy moiety. This structure suggests potential interactions with biological targets, particularly in pathways related to inflammation and cancer.

Biological Activity Overview

-

Mechanism of Action

- The compound may act as a modulator of protein targets involved in various cellular processes, potentially influencing pathways related to cell proliferation, apoptosis, and inflammation.

- Studies suggest that compounds with similar structures can inhibit key enzymes or receptors implicated in disease states, making them valuable candidates for therapeutic development.

-

In Vitro Studies

- Research on phenoxyacetic acid analogues indicates that modifications in hydrophobic groups enhance biological activity. For instance, compounds exhibiting significant changes in oxygen saturation levels (∆P50 values) have been linked to improved efficacy in radiotherapy settings .

- The compound's ability to affect cell viability and growth has been evaluated using various cancer cell lines, demonstrating potential cytotoxic effects at specific concentrations.

- In Vivo Studies

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Modification Impact | Biological Implication |

|---|---|---|

| Hydrophobic moiety | Increased potency | Enhanced interaction with target proteins |

| Propyl substitution | Improved solubility | Better bioavailability |

| Amide linkage | Stability enhancement | Prolonged action in vivo |

Case Studies

- Case Study: Radiotherapy Sensitization

- Case Study: Enzyme Inhibition

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.